4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
CAS No.:
Cat. No.: VC16161203
Molecular Formula: C15H13ClN6OS
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClN6OS |
|---|---|
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | 4-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C15H13ClN6OS/c1-9-12(8-17-22-14(23)10(2)18-19-15(22)24)13(16)21(20-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,24)/b17-8+ |
| Standard InChI Key | BLDKJWTUGAYYRA-CAOOACKPSA-N |
| Isomeric SMILES | CC1=NN(C(=C1/C=N/N2C(=O)C(=NNC2=S)C)Cl)C3=CC=CC=C3 |
| Canonical SMILES | CC1=NN(C(=C1C=NN2C(=O)C(=NNC2=S)C)Cl)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-{[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (CAS 292053-18-0) belongs to the 1,2,4-triazin-5-one family, featuring a conjugated system integrating pyrazole and triazinone moieties. The E-configuration of the methylideneamino linker is critical for maintaining planar geometry, which may influence intermolecular interactions .
Table 1: Fundamental Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₆OS |
| Molecular Weight | 360.82 g/mol |
| CAS Registry Number | 292053-18-0 |
| IUPAC Name | 4-{(E)-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one |
| MDL Number | MFCD01463041 |
The structural complexity arises from the fusion of a 5-chloro-3-methyl-1-phenylpyrazole unit with a 6-methyl-3-thioxo-1,2,4-triazin-5-one ring via an E-configured methylideneamino bridge . This arrangement creates multiple sites for non-covalent interactions, including hydrogen bonding (N–H, C=O, C=S) and π-π stacking (aromatic rings) .
Synthesis and Manufacturing Considerations
Synthetic Strategies
While no explicit literature details the synthesis of this specific compound, analogous triazinone derivatives are typically prepared through cyclocondensation reactions. A plausible route involves:
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Precursor Preparation: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation of the parent pyrazole .
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Hydrazide Formation: Reaction of 4-nitrobenzoic acid with hydrazine hydrate to generate the corresponding hydrazide, as demonstrated in related triazinone syntheses .
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Cyclocondensation: Refluxing the aldehyde with the hydrazide in glacial acetic acid catalyzed by sodium acetate, facilitating nucleophilic attack and subsequent cyclization .
Purification and Characterization
Industrial-scale production remains unreported, but lab-scale purification would involve recrystallization from ethanol or acetone-water mixtures. Thin-layer chromatography (TLC) with toluene:ethyl acetate:formic acid (5:4:1) has been effective for monitoring similar reactions . Advanced characterization techniques for confirmation include:
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IR Spectroscopy: Expected peaks at ~3200 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C=S) .
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NMR Spectroscopy:
Physicochemical Properties and Analytical Characterization
Solubility and Stability
The compound’s solubility profile remains unquantified, but structural analogs exhibit limited aqueous solubility (<1 mg/mL) due to aromatic stacking and hydrophobic moieties. Enhanced solubility in polar aprotic solvents (DMSO, DMF) is anticipated . Stability studies are absent, though the conjugated system suggests susceptibility to UV-induced degradation, necessitating storage in amber vials under inert atmospheres .
Table 2: Predicted Spectral Signatures
| Technique | Key Features |
|---|---|
| IR | 3190 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1243 cm⁻¹ (C=S) |
| ¹H-NMR (300 MHz) | 2.41 ppm (s, 3H, CH₃), 7.28–8.06 ppm (m, 5H, Ph), 10.12 ppm (s, 1H, NH) |
| ESI-MS | m/z 361.82 ([M+H]⁺, 100%) |
The thioxo group’s electron-withdrawing nature likely deshields adjacent protons, causing downfield shifts in NMR compared to oxo analogs .
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